1-Chloro-2,4-bis(trifluoromethyl)benzene
Overview
Description
1-Chloro-2,4-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF6. It is a derivative of benzene, where two trifluoromethyl groups and one chlorine atom are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules depending on the specific reaction conditions.
Mode of Action
The mode of action of 1-Chloro-2,4-bis(trifluoromethyl)benzene is largely dependent on the specific chemical reaction it is involved in. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound would interact with a boron reagent and a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
Its participation in carbon-carbon bond formation suggests it could potentially influence pathways involving the synthesis or modification of organic compounds .
Pharmacokinetics
Some general properties have been reported . It is also reported to be a CYP1A2 inhibitor . The compound’s logP values, which measure its lipophilicity, range from 2.26 to 6.68 , suggesting it has some degree of lipid solubility. These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of this compound’s action is largely dependent on the specific reaction conditions and targets. In the context of Suzuki–Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity should be avoided . Additionally, the compound should be stored in a dry, well-ventilated area away from light . These factors could influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-bis(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,4-bis(trifluoromethyl)phenol.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield products with reduced functional groups, such as 2,4-bis(trifluoromethyl)benzene
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed
Major Products Formed:
Substitution: 2,4-bis(trifluoromethyl)phenol
Oxidation: Quinones and other oxidized derivatives
Reduction: 2,4-bis(trifluoromethyl)benzene
Scientific Research Applications
1-Chloro-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
- 1-Chloro-4-(trifluoromethyl)benzene
- 2-Chloro-4-(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
Comparison: 1-Chloro-2,4-bis(trifluoromethyl)benzene is unique due to the specific positioning of its trifluoromethyl groups and chlorine atom, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
1-chloro-2,4-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVDTLKMHDHQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378282 | |
Record name | 1-chloro-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327-76-4 | |
Record name | 1-chloro-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 327-76-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.